molecular formula C13H10Cl2O4S B4684422 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

Cat. No.: B4684422
M. Wt: 333.2 g/mol
InChI Key: AQLIORXTEXHFJP-UHFFFAOYSA-N
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Description

Contextualization of Aryl Sulfonate Esters and Halogenated Aromatic Compounds in Organic Synthesis and Materials Science

Aryl sulfonate esters are a class of organic compounds recognized for their versatility in synthetic chemistry. eurjchem.comresearchgate.net They are frequently employed as excellent leaving groups in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. eurjchem.com The sulfonate group's stability under various reaction conditions also makes it a valuable protecting group for phenols. eurjchem.com The synthesis of aryl sulfonate esters is commonly achieved through the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base. rsc.org More recent and innovative synthetic methodologies include electro-oxidative methods and iodobenzene-catalyzed reactions, which offer milder conditions and improved yields. eurjchem.comrsc.org

Concurrently, halogenated aromatic compounds are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals to materials science. science.govresearchgate.net The inclusion of halogen atoms, such as chlorine, into an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. researchgate.netnih.gov In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic profile of drug candidates. acs.orgmdpi.com In materials science, the presence of halogens can influence the packing of molecules in the solid state, which is crucial for the properties of organic semiconductors and other functional materials. science.gov

Significance and Research Rationale for Investigating 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

The scientific intrigue surrounding this compound stems from the combination of its constituent chemical moieties. The dichlorophenyl group, a halogenated aromatic component, suggests potential applications in areas where modulated electronic properties and metabolic stability are desired. The 4-methoxybenzene-1-sulfonate portion, an aryl sulfonate ester, provides a reactive handle for further synthetic transformations.

The synthesis of this compound would likely involve the reaction of 2,5-dichlorophenol (B122974) with 4-methoxybenzenesulfonyl chloride. chemicalbook.com

Properties of Precursors:

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2,5-Dichlorophenol583-78-8C₆H₄Cl₂O56-58211
4-Methoxybenzenesulfonyl chloride98-68-0C₇H₇ClO₃S39-42173 (at 14 mmHg)

This data is compiled from multiple sources. chemicalbook.comchemsynthesis.comsigmaaldrich.com

Given the known biological activities of other aryl sulfonate esters, which include anticancer, antibacterial, and antiviral properties, it is plausible that this compound could exhibit interesting pharmacological effects. researchgate.net Furthermore, its structure as a halogenated aromatic sulfonate ester makes it a candidate for investigation in the development of novel functional materials.

Overview of Current Academic Research Trends and Identified Knowledge Gaps Pertaining to the Compound

A comprehensive survey of the current scientific literature reveals a striking absence of research specifically dedicated to this compound. While the parent classes of aryl sulfonate esters and halogenated aromatics are extensively studied, this particular combination of a 2,5-dichlorophenyl group and a 4-methoxybenzene-1-sulfonate group appears to be unexplored territory. There is no readily available CAS number for this compound, nor are there published reports detailing its synthesis, spectral characterization, or evaluation of its chemical or biological properties.

This represents a significant knowledge gap in the chemical sciences. The lack of data on this compound means that its potential contributions to organic synthesis, medicinal chemistry, and materials science remain entirely theoretical. The synthesis and subsequent investigation of this compound would be a novel contribution to the field, providing valuable structure-activity relationship data and potentially uncovering new applications for this class of molecules. Future research should, therefore, be directed towards the synthesis, purification, and thorough characterization of this compound, followed by a systematic evaluation of its reactivity and biological activity.

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S/c1-18-10-3-5-11(6-4-10)20(16,17)19-13-8-9(14)2-7-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIORXTEXHFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate, the most logical disconnection is at the ester oxygen-sulfur bond (C-O-S). This bond is formed during the final esterification step.

This disconnection reveals two precursor fragments:

A nucleophilic phenoxide derived from 2,5-dichlorophenol (B122974) .

An electrophilic sulfonyl species, 4-methoxybenzenesulfonyl chloride .

The synthetic strategy, therefore, focuses on the efficient preparation of these two precursors, followed by their reaction to form the desired sulfonate ester.

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the high-yield production of its precursors. Various established and optimized methods for the synthesis of 4-methoxybenzenesulfonyl chloride and 2,5-dichlorophenol are available.

Synthesis of 4-methoxybenzenesulfonyl chloride

4-methoxybenzenesulfonyl chloride is a crucial electrophilic partner in the final esterification. It can be synthesized through several routes, most commonly from anisole (B1667542) (methoxybenzene).

One prevalent industrial method involves the reaction of anisole with phosphorus oxychloride and sulfuric acid. prepchem.com In a typical procedure, 100% sulfuric acid is added to a mixture of anisole and phosphorus oxychloride while maintaining a low temperature. The mixture is then heated to drive the reaction to completion. After cooling, the product is precipitated by pouring the reaction mixture into ice water, followed by filtration and washing to yield 4-methoxybenzenesulfonyl chloride as a solid. prepchem.com An optimized, scaled-up version of this procedure involves reacting methoxybenzene with phosphorus oxychloride and concentrated sulfuric acid at elevated temperatures (60–90°C), affording the product in high yield (approx. 94%) after workup.

Another effective method is the direct chlorosulfonylation of anisole using chlorosulfonic acid. researchgate.net Anisole is added dropwise to an excess of chlorosulfonic acid at low temperature (0°C). The reaction mixture is then warmed to allow for the completion of the reaction before being carefully poured into ice water to precipitate the product. researchgate.net

Table 1: Comparison of Synthetic Routes for 4-methoxybenzenesulfonyl chloride
MethodKey ReagentsTypical ConditionsReported YieldReference
From AnisoleAnisole, POCl₃, H₂SO₄Heat to ~95°C~94% prepchem.com
ChlorosulfonylationAnisole, Chlorosulfonic Acid0°C then heat to 70-80°CHigh researchgate.net

Synthesis of 2,5-dichlorophenol

The nucleophilic precursor, 2,5-dichlorophenol, can be prepared via multiple synthetic pathways starting from readily available dichlorinated benzene (B151609) derivatives.

A common multi-step synthesis begins with 1,4-dichlorobenzene (B42874). guidechem.com The process involves:

Friedel-Crafts Acylation: 1,4-dichlorobenzene is acylated using acetyl chloride and a Lewis acid catalyst like aluminum chloride to produce 2',5'-dichloroacetophenone.

Baeyer-Villiger Oxidation: The resulting ketone undergoes oxidation with a peroxy acid (e.g., hydrogen peroxide catalyzed by p-toluenesulfonic acid) to form 2,5-dichlorophenyl acetate (B1210297).

Hydrolysis: The acetate ester is then hydrolyzed under basic conditions to yield the final 2,5-dichlorophenol. guidechem.com

An alternative route involves the hydrolysis of 2,5-dichloroaniline (B50420). google.com In this method, 2,5-dichloroaniline is dissolved in an aqueous inorganic acid solution and then subjected to hydrolysis under high temperature (160°C - 280°C) and high pressure (0.8 - 10 MPa). This process directly converts the aniline (B41778) to the phenol (B47542) with high conversion rates and yields reported to be over 94%. google.comyoutube.com

A third method utilizes 1-bromo-2,5-dichlorobenzene as the starting material. This compound is reacted with sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures in the presence of a copper catalyst to facilitate the nucleophilic aromatic substitution of the bromide with a hydroxyl group, forming 2,5-dichlorophenol. scispace.com

Table 2: Comparison of Synthetic Routes for 2,5-dichlorophenol
Starting MaterialKey StepsKey ReagentsReported YieldReference
1,4-DichlorobenzeneAcylation, Oxidation, HydrolysisAcCl/AlCl₃, H₂O₂, BaseGood guidechem.com
2,5-DichloroanilineHigh-Temperature HydrolysisInorganic Acid, Heat, Pressure>94% google.comyoutube.com
1-Bromo-2,5-dichlorobenzeneHydroxylationNaOH, Methanol, Cu catalystNot specified scispace.com

Esterification Reactions for this compound Formation

The final step in the synthesis is the formation of the sulfonate ester bond. This is achieved by reacting the nucleophilic 2,5-dichlorophenol with the electrophilic 4-methoxybenzenesulfonyl chloride.

Nucleophilic substitution mechanisms with sulfonyl chlorides

The formation of a sulfonate ester from an alcohol or phenol and a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom. youtube.com The oxygen of the phenol acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is a good leaving group. periodicchemistry.commasterorganicchemistry.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.com The base serves two primary purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. masterorganicchemistry.com

Two main mechanisms are considered for this reaction:

Concerted Sₙ2-like Mechanism: The phenol attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This pathway involves a trigonal bipyramidal transition state. youtube.com

Addition-Elimination Mechanism: The phenol first adds to the sulfur atom, forming a transient, pentacoordinate sulfur intermediate. This intermediate then collapses by eliminating the chloride ion to form the final product. youtube.com

In many cases, particularly with a base like pyridine, the reaction can be catalyzed. Pyridine, being more nucleophilic than the phenol, can first attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The phenol then attacks this activated intermediate, displacing pyridine (which is an excellent leaving group) to form the sulfonate ester. youtube.comreddit.com

Catalyst screening and efficacy in sulfonate ester formation

While simple amine bases are often sufficient, various catalysts can be employed to enhance the rate and efficiency of sulfonate ester formation. The choice of catalyst can be crucial, especially for less reactive or sterically hindered substrates.

Commonly used bases like pyridine and triethylamine are effective, with pyridine often also acting as a nucleophilic catalyst. reddit.com More potent catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are sometimes used in smaller, catalytic amounts alongside a stoichiometric base to accelerate the reaction. youtube.com

Recent research has explored the use of metal catalysts for sulfonylation reactions. For example, indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to efficiently catalyze the formation of sulfonamides and sulfonate esters from sulfonyl chlorides and alcohols or amines. organic-chemistry.org Other systems, such as 4-methylpyridine (B42270) N-oxide, have been developed for amine-free sulfonylation, which is beneficial for base-sensitive substrates. organic-chemistry.org The choice of solvent and base is critical; for instance, some reactions of alcohols with tosyl chloride in the presence of pyridine can lead to the corresponding alkyl chloride as an undesired side product instead of the tosylate. researchgate.net

Solvent effects and reaction condition optimization

The synthesis of aryl sulfonates, including this compound, is typically achieved through the reaction of a phenol with a sulfonyl chloride. researchtrends.net The optimization of this esterification is highly dependent on the choice of solvent and other reaction parameters to maximize yield and purity.

The selection of an appropriate solvent is critical. A common solvent for this type of reaction is dichloromethane (B109758) (CH₂Cl₂), a polar aprotic solvent that effectively dissolves the starting materials, 2,5-dichlorophenol and 4-methoxybenzene-1-sulfonyl chloride. researchtrends.net The solvent's role is to facilitate interaction between the reactants while remaining inert to the reaction conditions. The choice of solvent can influence reaction rates and, in some cases, the product distribution, although for this specific synthesis, the primary role is solubilization.

Optimization of reaction conditions also involves careful control over stoichiometry and the use of a base. Pyridine is frequently employed as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchtrends.net The removal of HCl is essential as it drives the equilibrium towards product formation. Optimized conditions often utilize a stoichiometric excess of the base relative to the sulfonyl chloride. A general set of optimized conditions involves using 1.0 equivalent of the phenol, 1.0 equivalent of the sulfonyl chloride, and 2.0 equivalents of pyridine. researchtrends.net

Temperature control is another key parameter. The reaction is typically initiated at a reduced temperature, such as in an ice bath (0 °C), especially during the addition of the highly reactive sulfonyl chloride. researchtrends.net This helps to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. After the initial addition, the reaction may be allowed to proceed at room temperature.

The impact of various parameters on the synthesis of aryl sulfonates is summarized in the table below.

ParameterConditionRationale
Solvent Dichloromethane (CH₂Cl₂)A polar aprotic solvent that effectively dissolves reactants and is inert under reaction conditions. researchtrends.net
Base Pyridine (2.0 equivalents)Neutralizes the HCl byproduct, driving the reaction equilibrium towards the product side. researchtrends.net
Reactant Stoichiometry Phenol (1.0 eq.), Sulfonyl Chloride (1.0 eq.)Ensures efficient conversion of the limiting reagent. researchtrends.net
Temperature Initial cooling (0 °C), then room temperatureControls the initial exothermic reaction and minimizes side product formation. researchtrends.net

Advanced Synthetic Approaches (e.g., Visible-Light-Induced, Electrochemical)

Beyond traditional methods, advanced synthetic strategies offer novel pathways to aryl sulfonates, often under milder conditions with improved efficiency and selectivity. These methods include visible-light-induced and electrochemical approaches.

Visible-Light-Induced Synthesis: Photoredox catalysis has emerged as a powerful tool in organic synthesis. For the formation of sulfonic esters, visible-light-induced methods provide a green and efficient alternative. One such approach involves a one-pot, multi-component reaction using arylazo sulfones, an alcohol, and a sulfur dioxide (SO₂) source in the presence of a copper catalyst. rsc.org This method allows for the construction of a wide range of sulfonic esters with high yields under mild conditions, avoiding the use of sulfonyl chlorides. rsc.org While not a direct synthesis of this compound from its immediate precursors, this illustrates an advanced concept for creating the sulfonate ester linkage using light energy.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free and environmentally friendly approach to chemical transformations. The electrochemical synthesis of aryl sulfonates can be achieved through the direct anodic oxidation of electron-rich arenes in the presence of an alcohol and sulfur dioxide. researchgate.net This method generates monoalkyl sulfite (B76179) intermediates in situ, which act as both the nucleophile and the supporting electrolyte. researchgate.net This approach avoids the need for pre-functionalized starting materials like sulfonyl chlorides.

Another advanced electrochemical strategy involves the generation of aryl radicals from phenol derivatives, such as aryl triflates. nih.gov While this specific example leads to aryl sulfonyl fluorides, the underlying principle of using electrochemistry to activate C-O bonds in phenol derivatives for C-S bond formation represents a frontier in sulfonate synthesis. nih.gov These methods are advantageous as they often operate at room temperature and replace chemical oxidants or reductants with electricity. nih.gov

Advanced ApproachPrincipleKey Features
Visible-Light-Induced Utilizes light energy and a photocatalyst to drive the reaction between components like arylazo sulfones and alcohols. rsc.orgMild reaction conditions, high functional group tolerance, environmentally friendly. rsc.orgresearchgate.net
Electrochemical Employs an electric current to induce oxidation or reduction, activating substrates for bond formation. researchgate.netReagent-free activation, high atom economy, can be performed at room temperature. researchgate.netnih.gov

Purification and Isolation Techniques for Academic Research Scales

On an academic research scale, the purification and isolation of the final product are critical steps to ensure high purity for characterization and further use. For crystalline compounds like this compound, recrystallization is a highly effective and preferred method.

A significant advantage of the synthesis of aryl sulfonates from phenols and sulfonyl chlorides is that the products are often crystalline solids. researchtrends.netsemanticscholar.org This property allows for efficient purification through recrystallization, which can often yield highly pure material without the need for more laborious techniques like column chromatography. researchtrends.net

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture, such as ethanol (B145695) or a hexane/ethyl acetate mixture. researchgate.net As the solution cools slowly, the solubility of the sulfonate ester decreases, leading to the formation of well-defined crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. The efficiency of this technique relies on the significant difference in solubility of the desired compound and the impurities in the chosen solvent at different temperatures. This method is not only efficient for achieving high purity but is also more economical and environmentally friendly than chromatography on a larger laboratory scale.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate is anticipated to be characterized by transitions originating from its aromatic moieties. The compound incorporates two key chromophores: the 2,5-dichlorophenyl group and the 4-methoxyphenyl (B3050149) group, linked by a sulfonate ester bridge. The UV-Vis spectrum is expected to display absorptions corresponding to π → π* transitions within these benzene (B151609) rings.

The presence of substituents on the aromatic rings—specifically the chloro groups on one ring and the methoxy (B1213986) group on the other—will influence the position and intensity of these absorption bands. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima of the phenyl ring to which it is attached, due to its electron-donating nature which extends the π-conjugated system. Conversely, the electron-withdrawing chloro groups are likely to induce a more complex effect, potentially leading to a slight bathochromic or hypsochromic (blue) shift.

Based on data for similar aromatic sulfonate esters, the primary absorption bands for this compound are predicted to occur in the UVA and UVB regions of the electromagnetic spectrum. A summary of expected electronic transitions is presented in Table 1.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Type of Transition
~220-240Highπ → π* (Benzene Ring)
~260-280Moderate to Highπ → π* (Substituted Benzene Rings)

Note: The values in this table are estimations based on the analysis of structurally similar aromatic compounds and have not been experimentally verified for the title compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The precise solid-state molecular architecture of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. In the absence of specific experimental data for this compound, a hypothetical crystal structure can be postulated based on known crystal structures of related arylsulfonates, such as N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. nih.gov

The molecule is expected to adopt a non-planar conformation, with the two aromatic rings oriented at a significant dihedral angle to each other, influenced by the geometry of the central sulfonate ester linkage. The bond angles and lengths around the sulfur atom are anticipated to be consistent with a tetrahedral geometry.

A summary of the anticipated crystallographic parameters, based on analogous structures, is provided in Table 2.

Table 2: Postulated Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking, Halogen bonding (C-Cl···O or C-Cl···π)

Note: The data presented in this table are hypothetical and are based on the crystallographic analysis of structurally related compounds. nih.gov Experimental verification is required for definitive structural elucidation.

Theoretical and Computational Chemistry Studies of 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide accurate predictions of molecular geometries and electronic properties. For 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate, DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms (optimized geometry). This involves finding the minimum energy conformation by exploring various rotational possibilities around the sulfonate ester linkage. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), would be crucial for obtaining reliable results.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a DFT study would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Indicates the energy of the highest occupied molecular orbital and the molecule's electron-donating ability.
LUMO Energy-1.2Represents the energy of the lowest unoccupied molecular orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap5.3The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity.

Electrostatic Potential Surface and Charge Distribution Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the sulfonate group and the methoxy (B1213986) group, as well as the chlorine atoms, indicating these as potential sites for interaction with electrophiles. The aromatic rings would exhibit a more complex potential distribution.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more demanding than DFT, ab initio calculations could be employed for this compound to obtain benchmark energetic data and to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule. For this compound, an MD simulation in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a condensed phase. This would include an analysis of the preferred conformations, the dynamics of the phenyl ring rotations, and the formation of non-covalent interactions, such as hydrogen bonds or van der Waals forces, with the surrounding solvent molecules.

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. Reaction pathway analysis involves identifying the transition state, which is the highest energy point along the reaction coordinate, connecting reactants and products. For this compound, this type of analysis could be applied to study its potential degradation pathways, such as hydrolysis of the sulfonate ester bond. By calculating the activation energy for such a reaction, one can predict its feasibility and rate. This would involve locating the transition state structure and calculating its energy relative to the reactants and products.

Derivatization, Analog Synthesis, and Structure Reactivity Relationships of 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Systematic Chemical Modifications of the Aryl and Sulfonate Moieties

The structure of 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate offers multiple sites for chemical modification. These can be broadly categorized into alterations of the 2,5-dichlorophenyl group and modifications of the 4-methoxybenzene-1-sulfonate moiety.

Modifications of the 2,5-Dichlorophenyl Moiety:

The 2,5-dichlorophenyl ring can be modified through several synthetic strategies. The chlorine substituents, being ortho-para directing yet deactivating, influence the regioselectivity of further electrophilic aromatic substitution. askfilo.com However, due to the deactivating nature of the two chlorine atoms and the sulfonate ester group, forcing conditions are often required for such reactions.

A more common approach to derivatization involves nucleophilic aromatic substitution (SNAr), particularly if additional activating groups are present on the ring. libretexts.orgnih.govresearchgate.net The chlorine atoms themselves can be targets for substitution under specific catalytic conditions. For instance, palladium-catalyzed cross-coupling reactions could potentially replace the chloro groups with alkyl, aryl, or other functional groups.

Another strategy involves the synthesis of analogs from different starting materials. For example, using variously substituted dichlorophenols during the initial esterification with 4-methoxybenzene-1-sulfonyl chloride would yield a range of analogs with different substitution patterns on the phenyl ring.

Modifications of the 4-methoxybenzene-1-sulfonate Moiety:

The 4-methoxybenzene-1-sulfonate portion of the molecule also presents opportunities for derivatization. The methoxy (B1213986) group can be a site for chemical alteration. Demethylation to the corresponding phenol (B47542) is a common transformation, which can then be followed by re-alkylation to introduce different alkoxy groups. This allows for a systematic study of the electronic and steric effects of the substituent at the 4-position of the benzenesulfonate (B1194179) ring.

Furthermore, the sulfonate ester linkage itself can be a point of modification. The synthesis of analogs with different sulfonylating agents, such as those derived from substituted benzenesulfonic acids, would result in a variety of aryl sulfonates with diverse electronic and steric properties. For example, using 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) would yield the corresponding tosylate ester. atamanchemicals.comcymitquimica.com

The following table summarizes potential systematic chemical modifications:

Moiety to be ModifiedType of ModificationPotential Reagents and ConditionsResulting Derivative
2,5-DichlorophenylNucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, amides)Substitution of one or both chlorine atoms
2,5-DichlorophenylSuzuki CouplingArylboronic acids, Pd catalyst, baseAryl-substituted dichlorophenyl derivatives
4-methoxybenzene-1-sulfonateDemethylationBBr₃, HBr4-hydroxybenzene-1-sulfonate derivative
4-methoxybenzene-1-sulfonateEtherification of phenolAlkyl halides, base4-alkoxybenzene-1-sulfonate derivatives
4-methoxybenzene-1-sulfonateVariation of sulfonyl groupSubstituted benzenesulfonyl chloridesAnalogs with different aryl sulfonate groups

Exploration of Structure-Reactivity Relationships (Excluding Biological/Clinical Contexts)

The reactivity of this compound is primarily governed by the electronic properties of its constituent parts. The sulfonate group is a good leaving group, making the molecule susceptible to nucleophilic attack at the sulfonyl sulfur or the ester oxygen.

The electron-withdrawing nature of the 2,5-dichlorophenyl group influences the electrophilicity of the sulfonyl sulfur. Variations in the substitution pattern on this ring would predictably alter the reactivity. For instance, the introduction of additional electron-withdrawing groups would likely increase the rate of nucleophilic attack at the sulfur atom. Conversely, electron-donating groups would be expected to decrease this reactivity.

On the other hand, the 4-methoxy group on the benzenesulfonate ring has an electron-donating effect through resonance. This influences the stability of the sulfonate anion as a leaving group. Modification of this group allows for a systematic investigation of structure-reactivity relationships. For example, replacing the methoxy group with a more electron-withdrawing group, such as a nitro group, would stabilize the resulting sulfonate anion and likely increase the rate of reactions where it acts as a leaving group.

The table below outlines the expected effects of substituents on the chemical reactivity of the molecule:

Position of SubstituentType of SubstituentExpected Effect on Reactivity at Sulfonyl Sulfur
2,5-Dichlorophenyl RingElectron-withdrawing (e.g., -NO₂)Increase in electrophilicity, faster nucleophilic attack
2,5-Dichlorophenyl RingElectron-donating (e.g., -CH₃)Decrease in electrophilicity, slower nucleophilic attack
4-position of Benzenesulfonate RingElectron-withdrawing (e.g., -NO₂)Increased leaving group ability of the sulfonate
4-position of Benzenesulfonate RingElectron-donating (e.g., -NH₂)Decreased leaving group ability of the sulfonate

Synthesis of Related Compounds Incorporating the 2,5-Dichlorophenyl or 4-methoxybenzene-1-sulfonate Fragments

The synthesis of compounds related to this compound often involves the preparation of molecules that contain either the 2,5-dichlorophenyl or the 4-methoxybenzene-1-sulfonate moiety.

Synthesis of Compounds with the 2,5-Dichlorophenyl Fragment:

A variety of synthetic routes have been developed to incorporate the 2,5-dichlorophenyl group into different molecular scaffolds. A common starting material is 2,5-dichloroaniline (B50420), which can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of functional groups. youtube.com Alternatively, 2,5-dichlorophenol (B122974) can be used in ether or ester synthesis. wuxiapptec.com

For example, the synthesis of novel pyrazole (B372694) derivatives has been achieved through the condensation of substituted phenyl azo acetyl acetone (B3395972) with 2,5-dichlorophenyl hydrazine (B178648). google.com This highlights the utility of 2,5-dichlorophenyl hydrazine as a building block for heterocyclic synthesis.

Another approach involves the use of 1,4-dichlorobenzene (B42874) as a starting material, which can undergo Friedel-Crafts reactions followed by further transformations to yield functionalized 2,5-dichlorophenyl compounds.

The following table presents examples of synthesized compounds containing the 2,5-dichlorophenyl fragment:

Starting MaterialKey ReactionSynthesized Compound Class
2,5-DichloroanilineDiazotization, Sandmeyer ReactionVarious functionalized 2,5-dichlorobenzenes
2,5-Dichlorophenyl hydrazineCondensation with β-diketones1-(2,5-Dichlorophenyl)pyrazoles google.com
1,4-DichlorobenzeneFriedel-Crafts Acylation2,5-Dichloroacetophenone derivatives

Synthesis of Compounds with the 4-methoxybenzene-1-sulfonate Fragment:

The 4-methoxybenzene-1-sulfonate moiety is commonly introduced into molecules through the reaction of an alcohol with 4-methoxybenzene-1-sulfonyl chloride in the presence of a base. This reaction is a standard method for the preparation of sulfonate esters.

Derivatives of 4-methoxybenzenesulfonic acid are also utilized in organic synthesis. For instance, 4-methoxybenzenesulfonamides can be synthesized from 4-methoxybenzenesulfonyl chloride and an appropriate amine. These sulfonamides can then be further functionalized.

The synthesis of various esters and other derivatives of 4-methoxybenzenesulfonic acid has been reported, demonstrating the versatility of this fragment in organic synthesis. nih.gov

The table below showcases examples of synthesized compounds containing the 4-methoxybenzene-1-sulfonate fragment:

Starting MaterialReagentSynthesized Compound Class
Alcohol4-methoxybenzene-1-sulfonyl chloride4-methoxybenzene-1-sulfonate esters
Amine4-methoxybenzene-1-sulfonyl chloride4-methoxybenzene-1-sulfonamides
4-methoxybenzenesulfonic acidVarious coupling partnersDiverse functionalized sulfonates

Information regarding the non-biological applications and advanced materials integration of this compound is not available in publicly accessible literature and research databases.

Extensive searches for the specified chemical compound, this compound, have yielded no specific information regarding its role as a versatile synthetic intermediate in organic chemistry, its potential in materials science and polymer chemistry, or its applications in analytical chemistry and chemical standards development.

The compound is listed by various chemical suppliers, where it is identified as a sulfonate ester. However, no research articles, patents, or other scientific publications were found that detail its use in the specific applications outlined in the requested article structure.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The available information is insufficient to address the topics of carbon-carbon and carbon-heteroatom bond forming reactions, the synthesis of complex organic architectures, incorporation into functional polymers and composites, or its use as a building block for new organic materials. Similarly, no data exists in the public domain regarding its applications in analytical chemistry.

Environmental Fate and Degradation Studies of 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate, the key abiotic pathways are hydrolysis and photodegradation.

Under alkaline conditions, the hydrolysis of aryl benzenesulfonates is well-documented. rsc.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to the cleavage of the S–O bond and the formation of the corresponding phenol (B47542) and benzenesulfonic acid. For this compound, this would result in the formation of 2,5-dichlorophenol (B122974) and 4-methoxybenzene-1-sulfonic acid.

The rate of hydrolysis is influenced by the pH of the surrounding medium and the nature of the substituents on the aromatic rings. Generally, electron-withdrawing groups on the phenyl leaving group accelerate the rate of hydrolysis. The stability of the resulting phenoxide ion plays a crucial role in the reaction kinetics.

Table 1: Predicted Hydrolysis Products of this compound

ReactantPredicted Products
This compound2,5-Dichlorophenol and 4-Methoxybenzene-1-sulfonic acid

This table is based on established chemical principles of sulfonate ester hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic compounds can absorb ultraviolet radiation, leading to the excitation of electrons and subsequent chemical reactions. For this compound, photodegradation could proceed through several mechanisms, including the formation of reactive intermediates.

Studies on phenyl-substituted phenols and related compounds have shown that photoexcitation can lead to the formation of aryloxyl radicals through a biphotonic process involving the triplet excited state. rsc.org In the case of this compound, photocleavage of the S-O bond could also occur, generating radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a range of transformation products. The presence of chlorine atoms on the phenyl ring may also make the compound susceptible to photolytic dechlorination.

The kinetics of photodegradation are dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the chemical's quantum yield. Without specific experimental data, the precise photodegradation rate and products of this compound remain speculative.

Biotic Degradation Mechanisms (Microbial Transformation)

Biotic degradation involves the transformation of a compound by living organisms, primarily microorganisms. This is a critical pathway for the environmental breakdown of many organic pollutants.

Under anaerobic (oxygen-deficient) conditions, a key transformation pathway for chlorinated aromatic compounds is reductive dechlorination. In this process, microorganisms use the chlorinated compound as a terminal electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process is also referred to as halorespiration or dehalorespiration. nih.gov

While direct studies on this compound are lacking, extensive research on analogous compounds such as dichlorophenols and dichloroanilines demonstrates the feasibility of this pathway. rsc.orgresearchgate.net Anaerobic bacteria in sediments and sludge have been shown to dechlorinate these compounds. rsc.orgresearchgate.net The dechlorination of 2,5-dichlorophenol, a potential hydrolysis product, would likely proceed sequentially, forming monochlorophenols and ultimately phenol.

The process of reductive dechlorination is often slow and can be influenced by the presence of suitable electron donors (e.g., hydrogen or simple organic acids) and the microbial community composition. nih.gov In some cases, acclimation of the microbial population to the chlorinated compound is necessary before significant degradation occurs. rsc.orgresearchgate.net

Table 2: Potential Reductive Dechlorination Products of the 2,5-Dichlorophenyl Moiety

Starting MoietyPotential IntermediatesFinal Product (of dechlorination)
2,5-Dichlorophenyl2-Chlorophenyl, 5-ChlorophenylPhenyl

This table illustrates a hypothetical dechlorination sequence based on studies of analogous compounds.

In the presence of oxygen, microorganisms can utilize different enzymatic pathways to degrade aromatic compounds. The degradation of this compound under aerobic conditions would likely involve the breakdown of both the dichlorophenyl and the methoxybenzene-1-sulfonate moieties.

The aerobic biodegradation of sulfonated aromatic compounds has been studied, particularly in the context of linear alkylbenzene sulfonates (LAS) and sulfonated aromatic amines. eeer.org The initial steps in the degradation of such compounds often involve oxidation of the alkyl chain (if present) followed by cleavage of the aromatic ring and subsequent desulfonation. For the 4-methoxybenzene-1-sulfonate moiety, microbial degradation could be initiated by O-demethylation to form a hydroxyl group, followed by ring cleavage catalyzed by dioxygenase enzymes.

The dichlorinated phenyl ring presents a greater challenge for aerobic degradation. However, some bacterial strains are capable of degrading chlorinated aromatic compounds under aerobic conditions. The degradation of methoxy (B1213986) polychlorinated biphenyls by Rhodococcus strains has been reported, indicating that microbial systems exist that can attack both methoxy and chloro-substituted aromatic rings.

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed. The persistence of this compound will be a function of the rates of the abiotic and biotic degradation pathways discussed above.

Studies on structurally related compounds suggest that it may exhibit significant persistence. For instance, sulfonated polychlorinated biphenyls (sulfonated-PCBs), which also contain both chlorine and sulfonate groups, have been found to be persistent in soil. Substituted diphenylamines, another class of aromatic compounds, are also noted for their low rates of biodegradation.

The presence of both a sulfonate group, which generally increases water solubility, and chlorine atoms, which can hinder microbial degradation, suggests a complex environmental fate. The compound may be mobile in aqueous environments due to the sulfonate group, but its degradation may be slow, leading to the potential for long-range transport. In model environmental systems, the transformation of this compound would likely result in a mixture of hydrolysis products, dechlorinated intermediates, and products of aromatic ring cleavage, depending on the prevailing environmental conditions (e.g., aerobic vs. anaerobic, presence of light).

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for the separation and identification of individual components within a mixture. For a compound like 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal methods for analysis. However, no specific applications of these techniques to this compound have been documented.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific HPLC methods for the analysis of this compound have been reported in the scientific literature. The development of such a method would require systematic investigation into the optimal stationary phase (column), mobile phase composition, and detection parameters.

Hypothetical HPLC Method Parameters for Future Development:

ParameterPotential Options for Method Development
Stationary Phase (Column) C18, C8, Phenyl-Hexyl, Pentafluorophenyl (PFP)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate, or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection UV-Vis detection, likely in the range of 200-400 nm, or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
Elution Mode Isocratic or gradient elution, depending on the complexity of the sample matrix.

The development process would involve assessing the compound's solubility and UV absorbance spectrum to inform the initial choice of mobile phase and detector wavelength. Subsequent optimization would focus on achieving a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities or matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is likely to be challenging due to the compound's probable low volatility and thermal instability, characteristic of sulfonate esters. No GC-MS methods for this compound or its volatile derivatives have been published.

For GC-MS analysis to be feasible, a derivatization step would likely be necessary to convert the non-volatile sulfonate into a more volatile and thermally stable derivative. Research into appropriate derivatization agents and reaction conditions would be the first step in method development.

Spectrophotometric and Electrochemical Detection Methods

There are no published spectrophotometric or electrochemical methods specifically for the detection and quantification of this compound.

Spectrophotometric Methods: The development of a UV-Visible spectrophotometric method would depend on the compound possessing a chromophore that absorbs light in the UV-Vis range. While the aromatic rings in the molecule suggest it will absorb UV light, a full spectral scan would be required to determine the wavelength of maximum absorbance (λmax) and to assess the feasibility of a quantitative method, which could be prone to interference from other absorbing species in a sample.

Electrochemical Methods: The viability of an electrochemical detection method would depend on the compound's ability to be oxidized or reduced at an electrode surface. Cyclic voltammetry would be a suitable initial technique to investigate the electrochemical behavior of this compound and to determine its oxidation and reduction potentials. Based on these findings, a more sensitive quantitative method, such as differential pulse voltammetry or square wave voltammetry, could potentially be developed.

Development of Robust Analytical Protocols for Research and Industrial Quality Control

Given the absence of established analytical methods for this compound, there are no robust analytical protocols available for research or industrial quality control. The development of such protocols would be a critical step to ensure the identity, purity, and strength of the compound in any application.

A robust analytical protocol would need to be validated according to guidelines from relevant regulatory bodies (e.g., ICH, FDA, or EPA). The validation process would establish the method's linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Future Research Directions and Emerging Perspectives for 2,5 Dichlorophenyl 4 Methoxybenzene 1 Sulfonate

Exploration of Novel and Sustainable Synthetic Routes

Traditional synthesis relying on sulfonyl chlorides presents drawbacks related to the hazardous nature of the reagents. nih.gov Future research will likely focus on greener alternatives. Sustainable approaches could involve electrochemical methods that synthesize arylsulfonates from stable and readily available phenols and sodium arenesulfinates, avoiding harsh oxidants. organic-chemistry.org Another avenue is the development of catalytic pathways that minimize waste and energy consumption, for instance, by using efficient catalysts that allow for high yields in shorter reaction times, thereby reducing the need for extensive purification. acs.org The use of sulfur dioxide surrogates, like potassium metabisulfite (B1197395) under electrochemical conditions, represents a green and accessible route to sulfonate esters that merits further exploration. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions and Transformations

The mechanism of reactions involving sulfonate esters, such as alkaline hydrolysis, has been a subject of debate, with evidence pointing towards both concerted and stepwise pathways. acs.orglu.se Advanced research is needed to fully elucidate the factors that govern the reaction mechanism, such as the nature of the leaving group and the nucleophile. rsc.org For instance, while some studies suggest a stepwise process involving a pentavalent intermediate, others provide computational evidence for a concerted pathway. acs.orgrsc.org Understanding these nuances is critical for controlling reaction outcomes and designing more efficient synthetic transformations. The reactivity of aryl sulfonates in cross-coupling reactions, where they serve as versatile synthetic intermediates, also warrants deeper mechanistic investigation to expand their applicability. researchgate.netacs.org

Expansion of Non-Biological Advanced Materials and Catalytic Applications

The intrinsic properties of the sulfonate group can be harnessed for the development of advanced materials. The introduction of sulfonic acid groups via sulfonation is a known method to enhance the properties of biomaterials, such as increasing hydrophilicity and influencing cellular responses. mdpi.com This concept can be extended to non-biological materials, creating novel polymers or surfaces with tailored properties. Furthermore, sulfonated carbon nanoparticles have shown promise as eco-sustainable photothermal acid catalysts for reactions like biodiesel synthesis. mdpi.commdpi.com Exploring the integration of 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate or similar structures into such catalytic systems could open new frontiers in green catalysis. Diaryl sulfones, which can be synthesized from sulfonate precursors, are valuable structures in materials science, suggesting another potential application pathway. organic-chemistry.orgnih.gov

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photocatalysis)

Emerging technologies offer powerful tools to enhance the synthesis and application of sulfonate esters. Flow chemistry, for example, provides improved safety and control over highly exothermic reactions like sulfonation, enabling high space-time yields and circumventing thermal runaway. rsc.orgresearchgate.netgoogle.com Photocatalysis offers a mild and sustainable energy source to drive chemical reactions. nih.gov Visible-light-induced methods are being developed for the synthesis of sulfonic esters from precursors like arylazo sulfones, often under mild, catalyst-free conditions. nih.govrsc.org The integration of photocatalysis with sulfonate chemistry, for instance in activating the S-O bond for sulfonylation reactions, is a promising area for future development. researchgate.net

Advanced Theoretical and Computational Modeling for Predictive Chemistry

Computational chemistry provides invaluable insights into the mechanisms and properties of sulfonate esters. acs.org Density Functional Theory (DFT) and other modeling techniques can be used to study reaction pathways, such as hydrolysis, and to predict the stability of intermediates and transition states. nih.govacs.org These theoretical studies can help resolve experimental ambiguities, for example, by determining whether a reaction proceeds through a concerted or stepwise mechanism. acs.orgrsc.org Future computational work could focus on designing novel sulfonate-based photoacid generators by predicting their photochemical properties or modeling the behavior of sulfonated molecules in advanced materials to predict their performance. rsc.org Such predictive modeling can accelerate the discovery and optimization of new chemical entities and materials. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate in laboratory settings?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 2,5-dichlorophenol. Key steps include:

Activation : Use anhydrous conditions (e.g., dry dichloromethane) to minimize hydrolysis of the sulfonyl chloride.

Coupling : Add 2,5-dichlorophenol with a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the sulfonyl chloride .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity.

  • Validation : Confirm structure via 1^1H/13^{13}C NMR (e.g., methoxy singlet at ~3.8 ppm) and mass spectrometry (e.g., molecular ion peak matching C13_{13}H9_9Cl2_2O4_4S) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Tools :

  • NMR Spectroscopy : Identify substituent patterns (e.g., dichlorophenyl aromatic protons, methoxy group).
  • FT-IR : Confirm sulfonate ester linkage (S=O stretching at ~1350–1200 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.
    • Advanced Confirmation : Single-crystal X-ray diffraction (as in analogous methoxybenzoate esters ) resolves ambiguities in stereoelectronic effects.

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during synthesis under varying conditions?

  • Key Variables :

  • Temperature : Elevated temperatures may accelerate side reactions (e.g., sulfonate hydrolysis).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote by-products.
    • Mitigation Strategies :

Reagent Purity : Use freshly distilled sulfonyl chloride to avoid degradation (trace HCl accelerates hydrolysis).

By-Product Analysis : Employ HPLC (C18 column, methanol/water mobile phase) to quantify impurities .

Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to identify robust conditions .

Q. What methodologies assess the hydrolytic stability of this sulfonate ester across pH ranges?

  • Protocol :

Buffer Preparation : Use sodium acetate (pH 4–6) and phosphate (pH 7–9) buffers adjusted to ionic strength 0.1 M.

Incubation : Monitor degradation kinetics at 25°C/37°C via HPLC (UV detection at 254 nm) .

Kinetic Modeling : Calculate pseudo-first-order rate constants (kobsk_{\text{obs}}) to compare stability.

  • Findings : Sulfonate esters generally exhibit lower stability in alkaline conditions due to nucleophilic hydroxide attack.

Q. What in vitro assays evaluate the biological activity of this compound?

  • Recommended Assays :

  • Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation.
    • Considerations :
  • Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference.
  • Metabolic Stability : Assess liver microsome incubation to predict pharmacokinetics .

Data Analysis and Mechanistic Studies

Q. How do electronic effects of substituents influence the reactivity of this sulfonate ester?

  • Computational Insights :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Hammett Studies : Correlate substituent σ values (e.g., Cl, OMe) with reaction rates in hydrolysis or substitution reactions.
    • Experimental Validation : Compare reactivity with analogs (e.g., 4-methyl or 4-fluoro derivatives ) to isolate electronic vs. steric effects.

Q. What strategies identify degradation products in stability studies?

  • Workflow :

LC-MS/MS : Use fragmentation patterns to propose structures (e.g., sulfonic acid derivatives from ester hydrolysis).

Isolation : Scale up degradation studies and isolate by-products via preparative TLC.

Structural Elucidation : Apply 2D NMR (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.